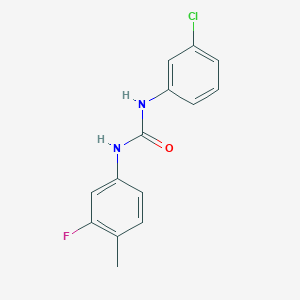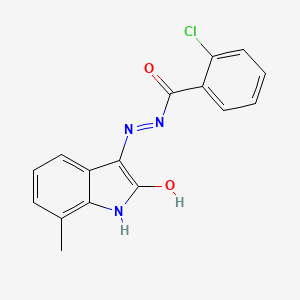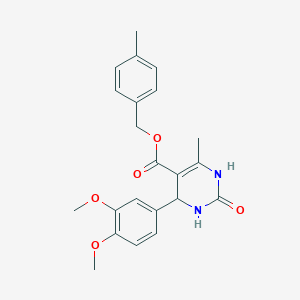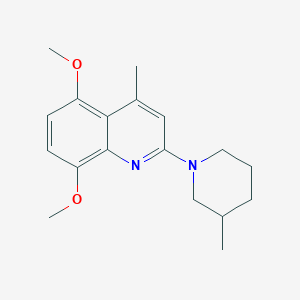![molecular formula C23H22N2O3 B5140597 N-{2-methyl-4-[(phenylacetyl)amino]phenyl}-2-phenoxyacetamide](/img/structure/B5140597.png)
N-{2-methyl-4-[(phenylacetyl)amino]phenyl}-2-phenoxyacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-methyl-4-[(phenylacetyl)amino]phenyl}-2-phenoxyacetamide is a synthetic compound that has gained attention in the scientific community due to its potential applications in cancer treatment and other medical fields. This compound is also known as MPAA and has been synthesized using various methods.
Applications De Recherche Scientifique
MPAA has been studied extensively for its potential use in cancer treatment. It has been found to inhibit the growth of various cancer cells, including breast cancer, prostate cancer, and lung cancer. MPAA has also been shown to induce apoptosis, which is the programmed cell death of cancer cells. Additionally, MPAA has been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Mécanisme D'action
The mechanism of action of MPAA involves the inhibition of tubulin polymerization, which is essential for cell division. This leads to the arrest of the cell cycle and ultimately, the programmed cell death of cancer cells. MPAA has also been found to inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression. This leads to the activation of tumor suppressor genes and the inhibition of oncogenes.
Biochemical and Physiological Effects:
MPAA has been shown to have a low toxicity profile in vitro and in vivo. It has been found to be well-tolerated by animals in preclinical studies. MPAA has also been shown to have anti-inflammatory effects and to inhibit angiogenesis, which is the formation of new blood vessels that supply tumors with nutrients and oxygen.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using MPAA in lab experiments include its low toxicity profile, its ability to inhibit tubulin polymerization and histone deacetylases, and its potential use in cancer treatment and other medical fields. The limitations of using MPAA in lab experiments include the need for further studies to determine its efficacy and safety in humans, as well as the need for more efficient synthesis methods.
Orientations Futures
There are several future directions for the study of MPAA. These include further studies on its efficacy and safety in humans, the development of more efficient synthesis methods, and the exploration of its potential use in combination with other drugs for cancer treatment. Additionally, MPAA could be studied for its potential use in the treatment of other diseases, such as Alzheimer's disease and other neurodegenerative disorders.
In conclusion, MPAA is a synthetic compound that has shown potential for use in cancer treatment and other medical fields. Its mechanism of action involves the inhibition of tubulin polymerization and histone deacetylases, leading to the arrest of the cell cycle and the programmed cell death of cancer cells. MPAA has a low toxicity profile and has been well-tolerated by animals in preclinical studies. Further studies are needed to determine its efficacy and safety in humans and to develop more efficient synthesis methods. MPAA could also be studied for its potential use in the treatment of other diseases.
Méthodes De Synthèse
The synthesis of MPAA involves the reaction of 2-methyl-4-nitroaniline with phenylacetyl chloride to form 2-methyl-4-[(phenylacetyl)amino]nitrobenzene. This intermediate is then reduced using sodium dithionite to obtain 2-methyl-4-[(phenylacetyl)amino]aniline. Finally, the coupling of this compound with 2-phenoxyacetyl chloride using triethylamine as a catalyst produces MPAA.
Propriétés
IUPAC Name |
N-[3-methyl-4-[(2-phenoxyacetyl)amino]phenyl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3/c1-17-14-19(24-22(26)15-18-8-4-2-5-9-18)12-13-21(17)25-23(27)16-28-20-10-6-3-7-11-20/h2-14H,15-16H2,1H3,(H,24,26)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKIGQVMOGSRESY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)CC2=CC=CC=C2)NC(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-fluorophenyl)-5-[3-(2-methoxyphenyl)propanoyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5140520.png)


![4-bromo-2-chloro-1-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B5140538.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-furamide](/img/structure/B5140539.png)
![4-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline](/img/structure/B5140545.png)
![2-[benzyl(methylsulfonyl)amino]-N-(2-hydroxycyclohexyl)benzamide](/img/structure/B5140555.png)
![10-({[5-(2-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-10H-phenothiazine](/img/structure/B5140557.png)
![3-chloro-5-methoxy-4-[(3-phenyl-2-propen-1-yl)oxy]benzonitrile](/img/structure/B5140558.png)
![2-(4-chlorophenyl)-1-[2-(4-morpholinyl)ethyl]-1H-imidazo[1,2-a]benzimidazole dihydrochloride](/img/structure/B5140571.png)



![4-(4-ethylphenyl)-2-[5-(4-methyl-1-piperazinyl)-2-nitrophenyl]-1(2H)-phthalazinone](/img/structure/B5140609.png)